molecular formula C11H18ClNO B3078335 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride CAS No. 1050508-86-5

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride

Cat. No.: B3078335
CAS No.: 1050508-86-5
M. Wt: 215.72 g/mol
InChI Key: IISKNLLZJKSWFM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride is a synthetic amine derivative characterized by a propanamine backbone substituted with a 3,4-dimethylphenoxy group. The dimethylphenoxy group confers lipophilicity, which may influence bioavailability and central nervous system (CNS) penetration compared to hydroxylated analogs like dopamine .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-5-11(6-9(8)2)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKNLLZJKSWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with ammonia or an amine to produce 2-(3,4-dimethylphenoxy)-1-propanamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine in this compound participates in typical nucleophilic reactions, often requiring deprotonation (e.g., via NaOH) for activation.

Reaction TypeReagents/ConditionsProductSource Analogs
Acetylation Acetic anhydride, base (e.g., NaOH)N-Acetyl derivative ,
Reductive Amination Aldehyde/ketone, NaBH₃CNSecondary/tertiary amine derivatives ,
Salt Formation HCl, H₂SO₄, or organic acidsCorresponding salts (e.g., sulfate) ,
Alkylation Alkyl halides, K₂CO₃N-Alkylated derivatives ,

Example :
Treatment with acetyl chloride in ethyl acetate at 0–25°C forms the acetamide derivative, analogous to mexiletine derivatization .

Phenolic Ether Reactions

The 3,4-dimethylphenoxy group undergoes electrophilic aromatic substitution (EAS), though steric hindrance from methyl groups may limit reactivity.

Reaction TypeReagents/ConditionsPosition SelectivitySource Analogs
Nitration HNO₃, H₂SO₄, 50°CPara to ether oxygen*,
Sulfonation H₂SO₄, SO₃Meta/para positions*
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to methyl*,

Note : *Methyl groups at 3,4-positions may direct EAS to less hindered positions. Experimental validation is limited for this specific isomer.

Ether Cleavage

The phenolic ether bond is stable under mild conditions but cleaves under strong acids or reducing agents.

Reaction TypeReagents/ConditionsProductSource Analogs
Acidic Cleavage HBr (48%), reflux3,4-Dimethylphenol and propanamine,
Reductive Cleavage LiAlH₄, THFPhenol and propane-1,2-diamine

Oxidation and Reduction

The amine and ether groups influence redox behavior.

Reaction TypeReagents/ConditionsProductSource Analogs
Amine Oxidation KMnO₄, H₂O, heatNitro compound or imine,
Ether Oxidation Ozone, then Zn/H₂OCleavage to carboxylic acid derivatives

Example :
Oxidation with KMnO₄ under acidic conditions converts the amine to a nitro group, observed in mexiletine derivatives .

Chiral Resolution

If the compound is chiral (unconfirmed in literature), resolution via diastereomeric salt formation is feasible.

MethodReagents/ConditionsOutcomeSource Analogs
Tartaric Acid Resolution L-(+)-Tartaric acid, isopropanolEnantiopure (R)- or (S)-forms ,

Note : Mexiletine (a 2,6-dimethyl analog) is resolved using tartaric acid, suggesting applicability here .

Key Research Gaps

  • Isomer-Specific Data : Most studies focus on 2,6-dimethyl analogs (e.g., mexiletine). Direct experimental data for the 3,4-dimethyl isomer is sparse.

  • Catalytic Systems : Optimal catalysts for EAS or asymmetric synthesis remain unexplored.

  • Pharmacological Profiling : Limited data on biological activity of derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Dopamine HCl

  • Activity: Acts as a neurotransmitter and cardiac stimulant via dopamine receptor agonism.
  • Toxicity: Well-characterized; overdose causes hypertension, arrhythmias, and oxidative stress.
  • First Aid: Immediate flushing for ocular/skin exposure due to high reactivity .

(R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine

  • Activity: Limited data; methoxy groups may confer serotonin-like activity.
  • Toxicity: Not thoroughly investigated; precautionary first aid measures (e.g., 15-minute skin washing) are recommended .

Benzydamine HCl

  • Activity: Anti-inflammatory and analgesic effects via local TRPV1 receptor modulation.
  • Toxicity: Low systemic absorption minimizes acute risks but may cause mucosal irritation.

2-(3,4-Dimethylphenoxy)-1-propanamine HCl (Inferred)

  • Activity: Hypothesized to interact with adrenergic or serotonergic receptors due to structural similarity to phenethylamines.
  • Toxicity: Likely lower acute toxicity than dopamine due to reduced redox activity (absence of catechol group).

Biological Activity

2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, a compound with the CAS number 1050508-86-5, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanamine backbone substituted with a 3,4-dimethylphenoxy group. Its molecular formula is C11H17ClNC_{11}H_{17}ClN, indicating that it is a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those related to catecholamines, which may influence cardiovascular functions and central nervous system activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-arrhythmic Activity : Similar to its analog mexiletine, it may possess anti-arrhythmic properties by stabilizing cardiac membranes.
  • Cardioprotective Effects : In vitro studies have shown that the compound can reduce cell death in cardiac cell lines under hypoxic conditions, suggesting potential cardioprotective effects .

Case Studies and Experimental Data

  • Cell Viability Assays : In studies using H9c2 cardiac cells, treatment with varying concentrations (0.5 to 20 µM) of the compound demonstrated a significant reduction in cell death under simulated ischemic conditions. The maximal protective effect observed was a reduction in cell death by approximately 55% .
  • Comparative Analysis : When compared to mexiletine and other related compounds, this compound exhibited comparable cardioprotective effects but with potentially fewer side effects due to its unique substitution pattern .

Data Table: Biological Activity Overview

Activity Effect Concentration (µM) Outcome
Cell Viability (H9c2 Cells)Cardioprotection0.5 - 20Up to 55% reduction in cell death
Anti-arrhythmic ActivityStabilization of cardiac membranesVariesComparable to mexiletine

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 3,4-dimethylphenol with a propaneamine derivative under controlled conditions. Key optimization steps include:
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and yield .
    Post-reaction, acidification with HCl precipitates the hydrochloride salt. Purification via recrystallization (ethanol/water mixtures) ensures high purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • Waste Management : Segregate acidic waste (e.g., excess HCl) and organic solvents for neutralization and disposal by licensed hazardous waste handlers .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ at m/z 242.1) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Systematically test activity across concentration gradients (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3H^3H-labeled analogs) to clarify affinity for adrenergic or serotonergic receptors.
  • Theoretical Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, cross-referencing with experimental IC50_{50} values .

Q. How can in silico modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate reaction pathways and transition states .
  • Solvent Effect Modeling : Apply COSMO-RS to predict solubility and stability in ionic liquids or deep eutectic solvents.
  • Kinetic Analysis : Integrate computational results with experimental rate constants (e.g., Arrhenius plots) to validate predictions .

Q. What advanced analytical techniques detect trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) to identify impurities at ppm levels (e.g., unreacted phenoxy precursors) .
  • Headspace Gas Chromatography (HS-GC) : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and FID detection.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and detect polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride
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2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride

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